

Independent Verification of Custirsen Research: A Comparative Analysis

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Compound of Interest

Compound Name: *Custirsen*

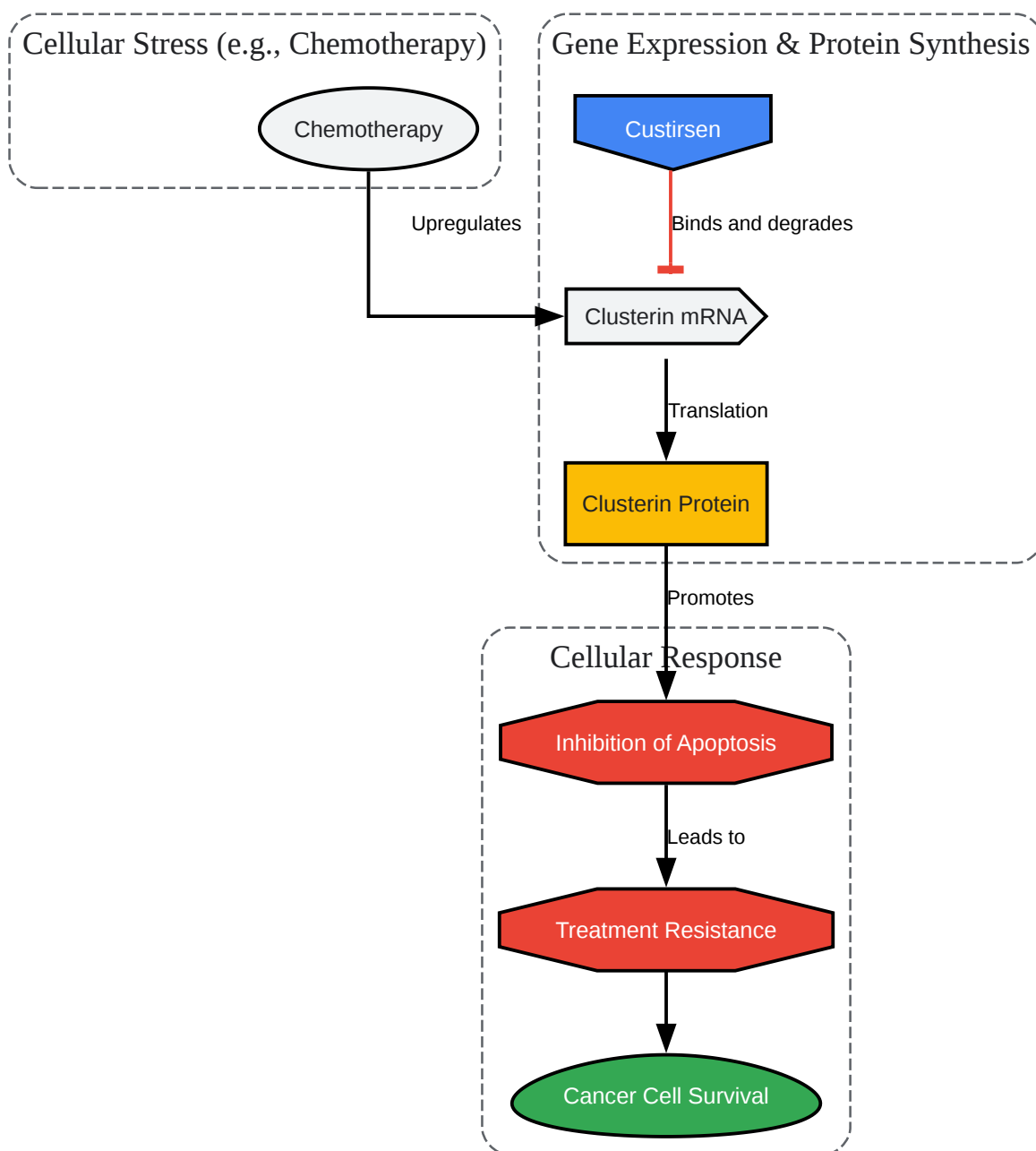
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial findings for **Custirsen** (OGX-011), an investigational antisense oligonucleotide, against contemporaneous standard-of-care therapies for metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC). This analysis is based on published data from pivotal Phase III clinical trials and focuses on presenting quantitative outcomes and experimental methodologies to facilitate independent verification and assessment of **Custirsen**'s therapeutic potential.

Mechanism of Action: Targeting Clusterin

Custirsen is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin, a stress-activated chaperone protein.^{[1][2]} Clusterin is overexpressed in various cancers and is associated with resistance to treatment.^[1] By blocking clusterin expression, **Custirsen** was hypothesized to enhance the efficacy of chemotherapy.^{[1][2]}



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Custirsen's proposed mechanism of action.

Pivotal Phase III Clinical Trial Outcomes

Custirsen was evaluated in three major Phase III clinical trials: SYNERGY and AFFINITY in mCRPC, and ENSPIRIT in NSCLC. All three trials failed to meet their primary endpoint of

improving overall survival.

Metastatic Castration-Resistant Prostate Cancer (mCRPC)

SYNERGY Trial: This trial evaluated **Custirsen** in combination with docetaxel and prednisone as a first-line treatment for mCRPC.

AFFINITY Trial: This study assessed **Custirsen** with cabazitaxel and prednisone in patients with mCRPC who had previously been treated with docetaxel.

Trial	Treatment Arm	N	Median Overall Survival (months)	Hazard Ratio (95% CI)	p-value
SYNERGY	Custirsen + Docetaxel/Pr ednisone	510	23.4	0.93 (0.79 - 1.10)	0.415[3]
	Docetaxel/Pr ednisone	512	22.0		
AFFINITY	Custirsen + Cabazitaxel/P rednisone	317	14.1	0.95 (0.80 - 1.12)	0.53[4]
	Cabazitaxel/P rednisone	318	13.4		

Non-Small Cell Lung Cancer (NSCLC)

ENSPIRIT Trial: This trial investigated **Custirsen** in combination with docetaxel as a second-line treatment for advanced or metastatic NSCLC.

Trial	Treatment Arm	N	Median Overall Survival (months)	Hazard Ratio (95% CI)	p-value
ENSPIRIT	Custirsen + Docetaxel	~350	9.0	0.91 (0.76 - 1.09)	0.32[5]
Docetaxel	~350	7.9			

Comparison with Standard of Care

To provide context for **Custirsen's** performance, the following table summarizes the overall survival outcomes from pivotal trials of the standard-of-care therapies used as comparators in the **Custirsen** trials.

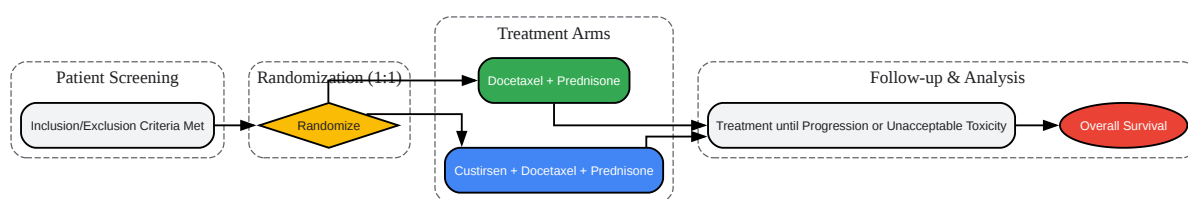
Indication	Treatment	Pivotal Trial	N	Median Overall Survival (months)	Comparator
First-Line mCRPC	Docetaxel + Prednisone	TAX 327	335	19.2	Mitoxantrone + Prednisone (16.3 months) [6][7]
Second-Line mCRPC	Cabazitaxel + Prednisone	TROPIC	378	15.1	Mitoxantrone + Prednisone (12.7 months) [8]
Second-Line NSCLC	Docetaxel	TAX 317	104	7.5	Best Supportive Care (4.6 months)
Pemetrexed	JMEI	283	8.3	Docetaxel (7.9 months) [9]	
Erlotinib	BR.21	488	6.7	Placebo (4.7 months)[10]	

Experimental Protocols of Pivotal Custirsen Trials

SYNERGY Trial (NCT01188187)

- Objective: To evaluate the efficacy and safety of **Custirsen** in combination with docetaxel and prednisone as first-line chemotherapy for mCRPC.[3]
- Patient Population: Men with mCRPC who had not received prior chemotherapy. Key inclusion criteria included a Karnofsky performance status of 70% or higher and a PSA level greater than 5 ng/mL.[3]
- Treatment Regimen:

- **Custirsen Arm:** **Custirsen** 640 mg intravenously (IV) on days 1, 8, and 15 of cycle 1, and on day 1 of subsequent 21-day cycles, plus docetaxel 75 mg/m² IV on day 1 and prednisone 5 mg orally twice daily.
- Control Arm: Docetaxel 75 mg/m² IV on day 1 and prednisone 5 mg orally twice daily.[3]
- Primary Endpoint: Overall survival.[3]



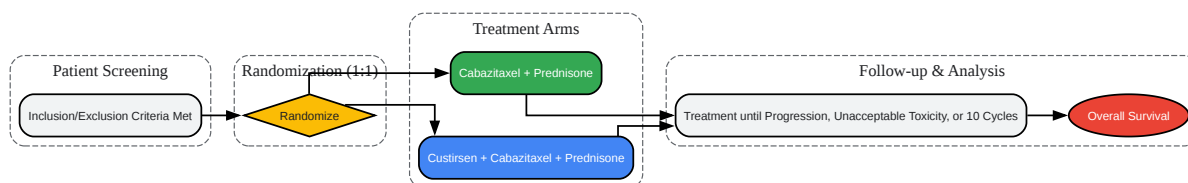
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SYNERGY trial workflow.

AFFINITY Trial (NCT01578655)

- Objective: To determine if the addition of **Custirsen** to cabazitaxel and prednisone improves overall survival in patients with mCRPC previously treated with docetaxel.[4]
- Patient Population: Men with mCRPC that had progressed after treatment with a docetaxel-containing regimen. Patients were required to have a Karnofsky performance status of 70% or greater.[4]
- Treatment Regimen:
 - **Custirsen Arm:** **Custirsen** 640 mg IV on days 1, 8, and 15, with three prior loading doses, plus cabazitaxel 25 mg/m² IV every 21 days and oral prednisone 10 mg daily.
 - Control Arm: Cabazitaxel 25 mg/m² IV every 21 days and oral prednisone 10 mg daily.[4]

- Primary Endpoint: Overall survival.[4]

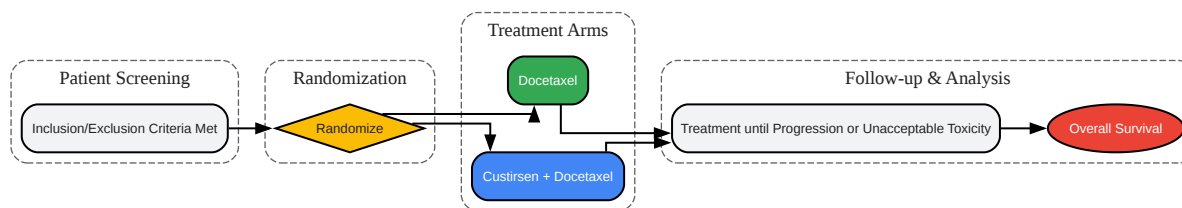


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AFFINITY trial workflow.

ENSPIRIT Trial (NCT01630733)

- Objective: To assess the efficacy and safety of **Custirsen** in combination with docetaxel as second-line therapy for advanced or metastatic NSCLC.[11]
- Patient Population: Patients with advanced or metastatic (Stage IV) NSCLC who had progressed after one prior platinum-based chemotherapy regimen.[12]
- Treatment Regimen:
 - **Custirsen** Arm: Three loading doses of **Custirsen** 640 mg over 2 hours, 5 to 9 days before chemotherapy. Subsequently, **Custirsen** 640 mg was given weekly. Docetaxel was administered at 75 mg/m² on day 1 of each 21-day cycle.[5]
 - Control Arm: Docetaxel 75 mg/m² on day 1 of each 21-day cycle.[5]
- Primary Endpoint: Overall survival.[12]



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ENSPIRIT trial workflow.

Conclusion

Independent verification of the published research on **Custirsen**, based on the data from its pivotal Phase III trials, demonstrates that the addition of **Custirsen** to standard chemotherapy did not result in a statistically significant improvement in overall survival for patients with either metastatic castration-resistant prostate cancer or second-line non-small cell lung cancer. The quantitative data and experimental protocols presented in this guide provide a basis for objective comparison and further investigation into the therapeutic potential of targeting clusterin in cancer treatment.

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